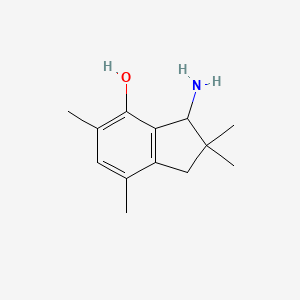

3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL

Description

3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL (CAS: 93747-39-8) is a substituted dihydroindenol derivative with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . It is supplied as a research-grade compound in solution form (10 mM concentration), with a purity exceeding 98.00%. Key physicochemical properties include:

- Solubility: Requires optimization via solvent selection (e.g., DMSO, ethanol) and heating/ultrasonication for dissolution .

- Storage: Stable for 6 months at -80°C or 1 month at -20°C .

- Applications: Primarily used in preclinical research, though specific biological targets or mechanisms remain undisclosed in the available literature .

Properties

IUPAC Name |

3-amino-2,2,5,7-tetramethyl-1,3-dihydroinden-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-7-5-8(2)11(15)10-9(7)6-13(3,4)12(10)14/h5,12,15H,6,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILOGAPAAPBBCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1CC(C2N)(C)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL can be achieved through various synthetic routes. One common method involves the reaction of appropriate starting materials under specific conditions to form the desired compound. The exact synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions

Chemical Reactions Analysis

3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but can include oxidized or reduced derivatives of the original compound, as well as substituted products where the amino or hydroxyl groups have been replaced by other functional groups.

Scientific Research Applications

3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL has a range of scientific research applications. In chemistry, it is used as a reference standard and in the development of new synthetic methodologies . In biology and medicine, it may be used in studies investigating the biological activity of indene derivatives, including their potential antibacterial, antifungal, and anticancer properties . Additionally, this compound can be used in industrial research to develop new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL is not well-documented in the literature. like other indene derivatives, it is likely to interact with various molecular targets and pathways within biological systems. These interactions may involve binding to specific enzymes or receptors, leading to changes in cellular function and activity. Further research is needed to fully elucidate the molecular targets and pathways involved in the compound’s effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound belongs to the dihydroindenol family, characterized by a partially saturated indene ring. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substitution and Reactivity

- Methyl Groups: The target compound’s 2,2,5,7-tetramethyl substitution enhances steric hindrance and lipophilicity compared to non-methylated analogs like 1-amino-2,3-dihydro-1H-inden-4-ol (MW = 149.19) . This may improve membrane permeability but reduce solubility in aqueous media.

- Amino vs. Oxo Groups: Replacing the 3-amino group with a 3-oxo group (as in 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate) shifts reactivity from nucleophilic (amine) to electrophilic (ketone), making the latter more prone to nucleophilic addition reactions .

- Salt Forms: Hydrochloride salts (e.g., (R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride) improve crystallinity and stability but require pH adjustment for biological assays .

Research Findings and Trends

- Lipophilicity and Bioavailability : The tetramethyl substitution in the target compound likely enhances logP values, favoring blood-brain barrier penetration but complicating aqueous formulation .

- Crystallography: Analogs like 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate have been structurally characterized via X-ray crystallography, revealing planar indenone rings and hydrogen-bonding motifs . Similar studies on the target compound are absent in the provided evidence.

Biological Activity

3-Amino-2,2,5,7-tetramethyl-2,3-dihydro-1H-inden-4-OL (CAS No. 93747-39-8) is a synthetic compound with potential biological activities. Understanding its pharmacological properties is crucial for exploring its applications in medicinal chemistry and therapeutic contexts.

The compound has the molecular formula and a molecular weight of 205.3 g/mol. Its structure includes an amino group and a hydroxyl group, which may contribute to its biological activity through interactions with various biological targets.

The precise mechanism of action for this compound is not fully elucidated in current literature. However, it is hypothesized that the compound may interact with specific enzymes or receptors in biological systems, potentially influencing cellular functions and signaling pathways. Further research is necessary to clarify these interactions and their implications for therapeutic applications.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit antioxidant activities. The presence of hydroxyl groups typically enhances radical scavenging capabilities. Studies exploring related indene derivatives have shown promising results in reducing oxidative stress markers in vitro .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory pathways. For example, compounds with similar functionalities have been documented to inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic benefits in inflammatory diseases .

Neuroprotective Potential

Indene derivatives have been investigated for neuroprotective effects due to their ability to cross the blood-brain barrier. There is speculation that this compound could exhibit similar neuroprotective properties by mitigating neuronal damage associated with oxidative stress and inflammation .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.